3-methyl-1-phenylbut-2-en-1-one
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Overview
Description
3-methyl-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C11H12O. It is also known by its IUPAC name, 3-Methyl-1-phenyl-2-buten-1-one. This compound is a member of the vinyl ketones class and is characterized by the presence of a phenyl group attached to a butenone structure. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenylbut-2-en-1-one can be achieved through several methods. One common method involves the aldol condensation of acetophenone with acetone. This reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction proceeds through the formation of a β-hydroxy ketone, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the use of acid catalysts to promote the aldol condensation reaction. Additionally, the reaction conditions such as temperature and pressure are optimized to maximize the production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated ketones and amines.
Scientific Research Applications
3-methyl-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-1-phenylbut-2-en-1-one involves its reactivity as an electrophilic alkene. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl ketone (MVK): CH3C(O)CH=CH2
Benzalacetone: C6H5CH=CHCOCH3
Chalcone: C6H5CH=CHCOC6H5
Uniqueness
3-methyl-1-phenylbut-2-en-1-one is unique due to the presence of both a phenyl group and a vinyl ketone structure. This combination imparts distinct chemical properties, such as enhanced reactivity in Michael addition reactions and increased stability due to resonance effects. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
5650-07-7 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methyl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
WWCPWAFKPMAGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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